Product packaging for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine(Cat. No.:)

5-Bromo-2-chloro-3-fluoro-4-methylpyridine

Cat. No.: B13912787
M. Wt: 224.46 g/mol
InChI Key: VVZXYJONKWXXPU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and its Research Significance

Halogenated pyridines are pyridine rings in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This class of compounds is of paramount importance in organic chemistry and drug discovery. researchgate.netsemanticscholar.orgmendeley.comresearchgate.net The pyridine ring itself is a key structural motif found in numerous natural products, including vitamins and alkaloids, and is a prevalent feature in many FDA-approved drugs. wikipedia.org

The introduction of halogen atoms onto the pyridine scaffold serves several critical functions. Halogens can modulate the electronic properties of the ring, influence the acidity or basicity of the molecule, and alter its metabolic stability and lipophilicity—key parameters in drug design. mdpi.com Perhaps most significantly, the carbon-halogen bond provides a reactive handle for a multitude of synthetic transformations. researchgate.net It enables chemists to perform cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig amination), nucleophilic aromatic substitutions, and metallation reactions, thereby allowing for the construction of more complex molecular architectures. mdpi.com Consequently, halogenated pyridines are indispensable intermediates for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in the development of new pharmaceuticals and agrochemicals. researchgate.net

Strategic Importance of Polyhalogenated Pyridine Architectures in Contemporary Chemical Research

Polyhalogenated pyridines, which contain multiple halogen substituents, represent a particularly strategic class of building blocks. Their importance lies in the potential for regioselective functionalization. The different halogens on the pyridine ring often exhibit distinct reactivities, allowing chemists to selectively replace one halogen while leaving others intact. This differential reactivity is a powerful tool for the controlled, stepwise synthesis of highly substituted and complex target molecules. nih.govacs.org

Research Rationale and Scope for Investigating 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

The specific compound, this compound, is a highly functionalized intermediate designed for synthetic versatility. The rationale for its investigation stems from the unique combination of substituents on the pyridine ring, each contributing to its chemical reactivity and potential applications.

The presence of three different halogen atoms—bromine, chlorine, and fluorine—at distinct positions offers multiple, differentiated sites for subsequent chemical reactions. Generally, in nucleophilic substitution reactions on pyridine rings, fluorine is the best leaving group, while the carbon-bromine bond is often the most reactive site for palladium-catalyzed cross-coupling reactions. wikipedia.orgguidechem.com This hierarchy of reactivity provides a clear strategic advantage for synthetic planning. A researcher could, for example, target the bromine at the 5-position for a cross-coupling reaction to introduce a new carbon-carbon or carbon-nitrogen bond, while retaining the chlorine and fluorine atoms for later-stage modifications.

Interactive Data Table: Properties of 5-Bromo-2-chloro-4-methylpyridine

Note: Data for the 3-fluoro analog specified in the article title is not widely available; the table below lists properties for the closely related compound 5-Bromo-2-chloro-4-methylpyridine.

PropertyValue
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
AppearanceSolid
Melting Point29-31 °C
Density1.624 g/mL at 25 °C
CAS Number778611-64-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClFN B13912787 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

5-bromo-2-chloro-3-fluoro-4-methylpyridine

InChI

InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3

InChI Key

VVZXYJONKWXXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For a polysubstituted pyridine (B92270) such as this compound, the analysis must consider the electronic nature of the pyridine ring and the directing effects of the substituents.

Key strategic disconnections for this compound involve the carbon-halogen bonds. The high degree of substitution suggests a stepwise introduction of functional groups onto a pre-existing pyridine ring. A plausible retrosynthetic pathway is outlined below:

C-Br Bond Disconnection: The 5-bromo group can be disconnected via a Sandmeyer-type reaction, leading to a 5-amino-2-chloro-3-fluoro-4-methylpyridine precursor. This is a common and reliable method for introducing bromine onto an aromatic ring.

C-Cl Bond Disconnection: The 2-chloro substituent is often introduced by treating a corresponding 2-pyridone with a chlorinating agent like phosphoryl chloride (POCl₃). acs.org This transforms the precursor into 5-amino-3-fluoro-4-methylpyridin-2(1H)-one.

C-F Bond Disconnection: The 3-fluoro group is one of the more challenging substituents to install. It could be envisioned as arising from a Balz-Schiemann reaction on a 3-amino precursor, or more likely, it is carried through from a starting material that already contains the fluorine atom, as direct C-H fluorination at the 3-position is difficult. acs.org

Simplification to a Core Structure: The analysis ultimately leads back to a simpler, more accessible starting material, such as a substituted 2-aminopyridine (B139424) or a 2-hydroxypyridine. For instance, a key precursor could be 5-bromo-2-amino-4-methylpyridine, which can then undergo fluorination and chlorination steps. A patent for the synthesis of a related compound, 5-bromo-2-fluoro-4-picoline, starts from 5-bromo-2-amino-4-picoline, highlighting the viability of this approach. google.com

This analysis suggests that the synthesis is unlikely to be a convergent process but rather a linear sequence of functional group interconversions and introductions on a progressively more complex pyridine intermediate.

Classical and Multicomponent Synthesis Routes towards Halogenated Pyridines

Classical methods remain fundamental in pyridine chemistry, often providing robust and scalable routes to halogenated derivatives. These strategies typically involve the stepwise modification of the pyridine core.

Stepwise Functionalization Strategies for Pyridine Core Derivatization

The synthesis of polysubstituted pyridines often begins with a simple, commercially available pyridine derivative, such as a picoline (methylpyridine). google.comepo.org The existing substituents then direct the regiochemical outcome of subsequent reactions.

The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution (EAS), often requiring harsh conditions like high temperatures and strong acids, which can lead to mixtures of regioisomers. chemrxiv.org A common strategy to overcome this is the use of pyridine N-oxides. The N-oxide group is activating, directing electrophilic attack to the 2- and 4-positions. Subsequent removal of the N-oxide function re-establishes the pyridine ring. For example, halogenation of a pyridine N-oxide can be a key step to install a halogen at the C2 position. acs.org

A typical stepwise sequence for a molecule like the target compound might involve:

Starting Material Selection: Begin with a 4-methylpyridine (B42270) derivative.

Nitration: Introduction of a nitro group, which is a strong deactivating group but can be later converted to an amino group for further functionalization (e.g., Sandmeyer reaction).

Halogenation: Introduction of halogens, often guided by the existing substituents.

Functional Group Interconversion: Reduction of a nitro group to an amine, diazotization, and subsequent substitution to install a halogen (Br or F). Conversion of a hydroxyl group (from a pyridone tautomer) to a chloro group using POCl₃.

Regioselective Halogenation Techniques for Pyridine Ring Systems

Achieving regiocontrol in the halogenation of pyridines is a significant synthetic challenge. chemrxiv.org Direct halogenation is often unselective. Therefore, a variety of methods have been developed to install halogens at specific positions on the pyridine ring.

C2-Halogenation: Halogenation of pyridine N-oxides is a classic and effective method for introducing a halogen at the C2-position. acs.orgresearchgate.net Reagents like POCl₃, POBr₃, or SO₂Cl₂ are commonly used. This approach is attractive due to the ease of N-oxide preparation and the often mild reaction conditions. acs.org

C3-Halogenation: The 3-position of pyridine is electronically analogous to the meta-position of benzene (B151609) and is the typical site for EAS, although reactions are sluggish. chemrxiv.org More modern methods have been developed, such as a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, which provides a broadly applicable route to 3-halopyridines. chemrxiv.orgchemrxiv.org

C4-Halogenation: Direct C4 halogenation is less common. Strategies often involve activating the pyridine at the 4-position, for example, by converting it into a phosphonium (B103445) salt, which can then be displaced by a halide nucleophile. nih.gov

Halogenation via Diazonium Salts: A versatile method for introducing halogens onto a pyridine ring is through the diazotization of an aminopyridine precursor, followed by a Sandmeyer (for Cl, Br) or Balz-Schiemann (for F) reaction. This allows for the regioselective installation of a halogen at the position formerly occupied by the amino group. A reported synthesis of 5-bromo-2-fluoro-4-picoline utilizes the reaction of 5-bromo-2-amino-4-picoline with sodium nitrite (B80452) in anhydrous hydrogen fluoride (B91410). google.com

Method Target Position Typical Reagents Key Feature
N-Oxide HalogenationC2 (or C4)POCl₃, POBr₃, SO₂Cl₂Activates the pyridine ring for electrophilic attack. acs.orgresearchgate.net
Zincke Imine IntermediateC3N-Tf₂-pyridinium salts, Halogen sourceRing-opening/closing sequence under mild conditions. chemrxiv.orgchemrxiv.org
Phosphonium Salt DisplacementC4Designed phosphine (B1218219) reagents, Metal halidesTwo-step C-H functionalization via an electrophilic phosphonium ion. nih.gov
Sandmeyer ReactionAny (from -NH₂)NaNO₂, HBrConversion of an amino group to a bromo group. google.com
Balz-Schiemann ReactionAny (from -NH₂)HBF₄, NaNO₂ or HF, NaNO₂Conversion of an amino group to a fluoro group. google.com

Modern Catalytic and Metalation Approaches in the Synthesis of this compound

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocycles, including transition-metal catalysis and directed metalation, which provide high regioselectivity and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-heteroatom bonds. researchgate.net For a target like this compound, these methods could be used to introduce the methyl group or to build the pyridine ring itself.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. A potential strategy could involve coupling a di- or tri-halogenated pyridine with methylboronic acid (or its esters) to install the C4-methyl group. Pyridyl boronates can be challenging to isolate, so one-pot DoM-boronation-Suzuki coupling sequences have been developed. nih.gov

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. After metalating a pyridine at the 4-position, transmetalation to zinc chloride can generate a 4-pyridylzinc reagent, which can then undergo Negishi coupling with various halides. nih.gov

C-H Activation/Functionalization: Direct functionalization of pyridine C-H bonds using transition metal catalysts is a highly atom-economical approach. nih.govresearchgate.net While ortho- (C2) and para- (C4) functionalization are more developed, methods for meta- (C3/C5) selective functionalization are emerging and represent a frontier in the field. researchgate.netnih.gov

Reaction Catalyst (Typical) Coupling Partners Bond Formed
Suzuki-MiyauraPd(0) complexesOrganoboron Reagent + Organic HalideC-C
NegishiPd(0) or Ni(0) complexesOrganozinc Reagent + Organic HalideC-C
Buchwald-HartwigPd(0) complexesAmine + Organic HalideC-N
C-H ArylationPd(II) complexesPyridine + Aryl HalideC-C (Aryl)

Directed Ortho-Metalation (DoM) and Halogen-Dance Reactions for Regiocontrol

Directed Ortho-Metalation (DoM) provides an excellent method for achieving regioselectivity in the functionalization of aromatic and heteroaromatic rings. uwindsor.caingentaconnect.com The strategy relies on a directing metalating group (DMG) that coordinates to a strong base (e.g., LDA, n-BuLi) and directs deprotonation to the adjacent ortho-position. clockss.org

For pyridine systems, the use of a DMG is often necessary to prevent nucleophilic addition of the organolithium reagent to the C=N bond. uwindsor.caharvard.edu Powerful DMGs for pyridines include amides, carbamates, and halogens. A sequence for synthesizing the target molecule could involve placing a DMG at the 3-position to direct metalation and subsequent functionalization at the C2 and C4 positions.

The Halogen-Dance (HD) reaction is a base-catalyzed intramolecular migration of a halogen atom, typically to a more thermodynamically stable position. eurekaselect.comclockss.org While sometimes an undesired side reaction, the HD can be exploited synthetically. researchgate.net For instance, metalation of a halopyridine can induce the halogen to "dance" to the newly formed anionic center. clockss.org A combined DoM-HD sequence can be a powerful tool; one can perform a DoM to introduce an electrophile, and then induce a halogen dance to move a halogen to a different position, opening up new avenues for further functionalization. acs.org This could be used to synthesize highly substituted pyridines by sequentially installing functional groups in a controlled manner.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized reaction in the synthesis of highly functionalized aromatic and heteroaromatic compounds, including polyhalogenated pyridines. wikipedia.orgnih.gov Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism on an aromatic ring does not proceed via an SN2 pathway due to the steric hindrance of the ring, which prevents the required backside attack. wikipedia.org Instead, the reaction typically follows a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov However, recent studies suggest that for many heterocyclic systems with good leaving groups, the reaction may proceed through a concerted mechanism. nih.gov

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than benzene. wikipedia.org This effect is particularly pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. stackexchange.com When a nucleophile attacks these positions, the negative charge of the resulting anionic intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilization that is not possible with attack at the meta (3- and 5-) positions. wikipedia.orgstackexchange.com This inherent reactivity makes SNAr a powerful tool for introducing substituents at the 2-, 4-, and 6-positions of the pyridine nucleus.

In the context of polyhalogenated pyridines, such as the precursors to this compound, the presence of multiple halogen atoms serves two primary purposes. First, as electron-withdrawing groups, they further activate the pyridine ring, increasing its electrophilicity and making it even more reactive towards nucleophiles. wikipedia.org Second, they act as leaving groups that can be displaced by a variety of nucleophiles. sci-hub.se

The general mechanism for the SNAr reaction is illustrated below:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen), breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).

Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

The relative reactivity of different halogens as leaving groups in SNAr reactions can be complex. While iodide is typically the best leaving group in many substitution reactions, the rate-determining step of the SNAr reaction can influence the observed reactivity order. sci-hub.se If the initial nucleophilic attack is rate-determining, a fluoride substituent is highly activating, and the leaving group's ability to depart is less critical. Conversely, if the elimination of the halide is the rate-determining step, fluoride is the poorest leaving group. sci-hub.se Computational studies have indicated that for many SNAr reactions on pyridine systems, the mechanism is likely concerted, bypassing a stable Meisenheimer intermediate. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of a complex molecule like this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, reaction time, and the nature of the reagents and catalysts.

For SNAr reactions, which are central to the synthesis of polyhalogenated pyridines, solvent selection is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free and highly reactive. sci-hub.se

Temperature and reaction time are interdependent variables. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or alternative reaction pathways. The use of microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating. sci-hub.se This can lead to higher yields and cleaner reaction profiles. sci-hub.seijarsct.co.in

The choice of nucleophile and its counter-ion, as well as the potential use of a catalyst (such as a phase-transfer catalyst), can significantly influence the outcome. The optimization process is often empirical, involving systematic variation of these parameters to identify the ideal conditions for a specific transformation.

The following interactive table illustrates a hypothetical optimization study for a nucleophilic substitution step in the synthesis of a polyhalogenated pyridine, demonstrating how systematic changes in reaction parameters can affect the product yield.

Table 1: Illustrative Optimization of Reaction Conditions for a Halogenated Pyridine Synthesis via SNAr
EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1102415
2Acetonitrile801845
3DMF100878
4DMSO120492
5DMSO100695
6DMSO801288

This table is for illustrative purposes only and represents a typical workflow for optimizing a nucleophilic aromatic substitution reaction.

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in The synthesis of halogenated pyridines, often involving multiple steps and potentially hazardous reagents, is an area where these principles can have a significant impact.

Key areas of focus for greening the synthesis of halogenated pyridines include:

Safer Solvents and Reagents: Traditional syntheses often employ hazardous organic solvents. ijarsct.co.in Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or designing solvent-free reaction conditions. rasayanjournal.co.in For halogenation steps, there is a move away from using elemental halogens (e.g., Br2, Cl2) towards less hazardous and more atom-economical sources like N-halosuccinimides or systems using ammonium (B1175870) halides with a benign oxidant like hydrogen peroxide. rsc.orgcdnsciencepub.com

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, reduce reaction times, and often lead to higher yields and purities with lower energy consumption compared to conventional heating methods. ijarsct.co.inrasayanjournal.co.in

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic processes are preferred over stoichiometric reactions as they reduce waste by being used in small amounts and being recyclable. The development of efficient metal-catalyzed cross-coupling reactions for C-F bond formation, for example, represents a greener approach to synthesizing fluorinated pyridines compared to traditional, harsher fluorination methods. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are highly atom-economical and are being explored for the synthesis of heterocyclic compounds. rasayanjournal.co.in

Waste Reduction: By optimizing reaction conditions for higher selectivity and yield, and by choosing synthetic pathways with fewer steps, the generation of waste products can be substantially minimized. rasayanjournal.co.in This includes reducing the need for chromatographic purification by developing cleaner, more efficient reactions.

By integrating these principles, the synthesis of this compound and other valuable halogenated pyridines can be made more sustainable, safer, and economically viable. ijarsct.co.in

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution Pathways of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution (EAS). The presence of three strongly deactivating halogen substituents (F, Cl, Br) further reduces the electron density of the ring, rendering EAS reactions highly challenging. The only activating group, the C4-methyl, is insufficient to overcome the powerful deactivating effects of the halogens and the ring nitrogen. Therefore, electrophilic substitution on this compound is not a commonly exploited reaction pathway.

Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In polysubstituted pyridines, the positions ortho and para to the ring nitrogen are most activated for nucleophilic attack. In this molecule, the C2 and C6 positions are activated. The C2 position is occupied by a chloro group, a competent leaving group. The C6 position, bearing a hydrogen atom, is a potential site for Chichibabin-type amination, although such reactions typically require harsher conditions.

The SNAr reaction generally proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the leaving group and the stability of the intermediate. organic-chemistry.orgnih.gov For halogenated pyridines, the leaving group ability often follows the trend I > Br > Cl > F for SNAr reactions where bond-breaking is rate-determining. However, fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, often making C-F bonds surprisingly susceptible to nucleophilic attack if the attack is the rate-determining step. researchgate.net In this compound, nucleophilic displacement is most likely to occur at the C2-chloro position, which is activated by the para nitrogen atom. While the C3-fluoro is also on an activated carbon, displacement of chlorine is generally more favorable than fluorine under many SNAr conditions. acs.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Reaction SiteExpected ProductTypical Conditions
Sodium methoxide (B1231860) (NaOMe)C2-Cl5-Bromo-3-fluoro-2-methoxy-4-methylpyridineMeOH, heat
Ammonia (NH₃)C2-Cl5-Bromo-3-fluoro-4-methylpyridin-2-amineHigh pressure/temperature or Cu catalysis
Sodium hydrosulfide (B80085) (NaSH)C2-Cl5-Bromo-3-fluoro-4-methylpyridine-2-thiolDMF or alcohol solvent

Palladium-Catalyzed and Other Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, offering a modular approach to complex pyridine derivatives. mdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. In palladium-catalyzed cycles, the oxidative addition step is typically much faster for aryl bromides than for aryl chlorides, allowing for reactions to be targeted specifically at the C5-Br position while leaving the C2-Cl bond intact for subsequent transformations. nih.gov

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a robust method for forming biaryl and aryl-alkenyl bonds. mdpi.comlibretexts.org For this compound, this reaction is expected to proceed with high regioselectivity at the C5 position. Standard conditions involve a palladium(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. libretexts.orgacs.org The choice of ligand and base can be crucial for achieving high yields, especially with heteroaromatic substrates. beilstein-journals.orgresearchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst/LigandBaseExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃2-Chloro-3-fluoro-4-methyl-5-phenylpyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃2-Chloro-3-fluoro-5-(4-methoxyphenyl)-4-methylpyridine
Thiophene-3-boronic acidXPhos Pd G2K₃PO₄2-Chloro-3-fluoro-4-methyl-5-(thiophen-3-yl)pyridine

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines, catalyzed by palladium complexes. organic-chemistry.org This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective amination of this compound at the C5 position. nih.govresearchgate.net The reaction typically requires a palladium source, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOt-Bu4-(2-Chloro-3-fluoro-4-methylpyridin-5-yl)morpholine
AnilineRuPhos Pd G3K₂CO₃N-(2-Chloro-3-fluoro-4-methylpyridin-5-yl)aniline
CyclopentylamineBrettPhos Pd G3LHMDSN-(2-Chloro-3-fluoro-4-methylpyridin-5-yl)cyclopentanamine. nih.gov

The C5-Br bond of this compound is also a suitable handle for other important cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org It provides a direct route to aryl alkynes. The reaction would be expected to occur selectively at the C5 position to yield 5-alkynyl-2-chloro-3-fluoro-4-methylpyridine derivatives. soton.ac.ukresearchgate.net

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org Under standard palladium catalysis, this compound could be coupled with various alkenes, such as acrylates or styrenes, at the C5 position. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the nucleophile and is typically catalyzed by palladium or nickel complexes. wikipedia.org It is effective for forming C-C bonds, particularly with alkyl Grignard reagents, and would be expected to react at the C-Br bond. nih.gov

Metalation and Lithiation Reactions of this compound

The generation of organometallic intermediates from this compound offers a pathway to functionalization via reaction with various electrophiles. Given the presence of multiple halogens, metal-halogen exchange is a more predictable route than direct deprotonation (directed metalation). arkat-usa.org

Treatment with a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the C6 position, which is activated by the ring nitrogen and the adjacent C5-bromo group. However, the most common approach would be a metal-halogen exchange reaction. Using an alkyllithium reagent such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures (-78 °C) would likely lead to selective bromine-lithium exchange, as the C-Br bond is more reactive in this exchange than the C-Cl or C-F bonds. The resulting 5-lithio-2-chloro-3-fluoro-4-methylpyridine intermediate could then be trapped with a wide range of electrophiles.

Table 4: Potential Metal-Halogen Exchange and Electrophilic Trapping

Reagent 1Reagent 2 (Electrophile)Expected Product
n-BuLi (-78 °C)Dimethylformamide (DMF)2-Chloro-3-fluoro-4-methylpyridine-5-carbaldehyde
n-BuLi (-78 °C)Carbon dioxide (CO₂)2-Chloro-3-fluoro-4-methylpyridine-5-carboxylic acid
n-BuLi (-78 °C)Iodine (I₂)2-Chloro-3-fluoro-5-iodo-4-methylpyridine

Radical Reactions and Photochemistry Involving this compound

The investigation of radical and photochemical reactions involving this compound is a less explored area of its chemistry. Generally, aryl halides can undergo radical reactions. The C-Br bond, being weaker than the C-Cl and C-F bonds, is the most likely site for homolytic cleavage under photochemical or radical-initiating conditions.

Stereochemical Aspects of Reactions with this compound (if applicable to derivatives)

The substitution pattern of this compound, particularly when a bulky group is introduced at a position adjacent to other substituents, can give rise to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. nih.gov This phenomenon is a key aspect of axial chirality and has significant implications in asymmetric synthesis, where atropisomeric ligands and catalysts are often employed. nih.gov

A pertinent example of stereoselectivity in a reaction involving a close derivative of the target compound is the rhodium-catalyzed biaxially atroposelective "click" chemistry involving 3-azido-2-bromo-4-methylpyridine. nih.govacs.org In this reaction, the substituted pyridine derivative participates in a [3+2] cycloaddition with an alkyne to form a triazole product. The presence of substituents on both the pyridine and the reacting partner can lead to the formation of a product with two chiral axes, and the reaction can be controlled to favor the formation of one particular stereoisomer.

For instance, the reaction of 3-azido-2-bromo-4-methylpyridine in a rhodium-catalyzed click reaction has been shown to produce a biaxially chiral triazole product with high diastereoselectivity and enantioselectivity. nih.govacs.org This demonstrates that the stereochemical outcome of reactions involving derivatives of this compound can be highly controlled, leading to the formation of specific stereoisomers. The steric bulk of the substituents flanking the newly formed bond is a crucial factor in determining the rotational barrier and the stability of the resulting atropisomers. nih.govacs.org

The table below summarizes the stereochemical outcomes for the rhodium-catalyzed click reaction of a 4-methylpyridine (B42270) derivative, highlighting the high levels of stereocontrol that can be achieved.

ReactantProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
3-azido-2-bromo-4-methylpyridineBiaxially chiral triazole99:195%
Data sourced from a rhodium-catalyzed click chemistry study. nih.govacs.org

The stability of atropisomers is quantified by the rotational energy barrier. Experimental and computational methods can be used to determine these barriers. nih.govresearchgate.netmdpi.com For biaryl systems, which are analogous to the potential atropisomeric products derived from reactions of substituted pyridines, these barriers are influenced by the nature and size of the substituents ortho to the axis of rotation. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Reactivity Profiles

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of electron-withdrawing halogen substituents further activates the ring towards nucleophilic attack.

The relative reactivity of the halogens as leaving groups in SNAr reactions on pyridine rings can vary depending on the reaction conditions and the nature of the nucleophile. nih.gov In many cases, the reactivity order is F > Cl ≈ Br > I when the rate-determining step is the initial attack of the nucleophile, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.gov However, in cases where the departure of the leaving group is rate-determining, the order can be reversed (I > Br > Cl > F), reflecting the C-X bond strengths. nih.gov

A study on the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) provides valuable insights into the relative reactivity of the different halogenated positions. nih.gov Under palladium-catalyzed conditions, amination occurs exclusively at the C5-bromo position. In contrast, under neat SNAr conditions without a catalyst, nucleophilic substitution is favored at the C2-chloro position. Furthermore, selective substitution of the C3-fluoro group can also be achieved under specific SNAr conditions. nih.gov This highlights the tunability of the reaction selectivity based on the chosen reaction conditions.

The 4-methyl group in this compound is expected to have both electronic and steric effects on the reactivity profile. Electronically, the methyl group is weakly electron-donating, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue. However, this effect is likely to be modest. Sterically, the methyl group at the C4 position can hinder the approach of nucleophiles to the adjacent C3 and C5 positions.

The table below outlines the expected relative reactivity of the halogenated positions in this compound under different reaction conditions, based on studies of similar compounds.

PositionHalogenExpected Reactivity under Catalytic AminationExpected Reactivity under SNAr
C2ChloroLowerHigher
C3FluoroLowerCondition Dependent
C5BromoHighestLower
This table is a qualitative prediction based on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. nih.gov

In-depth Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and literature has revealed a significant lack of detailed experimental data for the compound this compound. Despite the growing interest in halogenated pyridine derivatives for their use in pharmaceuticals and agrochemicals, specific advanced characterization data—including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis—for this particular molecule are not available in published, peer-reviewed sources or common chemical databases.

The precise structural elucidation and conformational analysis of a molecule like this compound would rely heavily on such advanced techniques. NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹⁵N analyses, is fundamental for determining the chemical environment of each atom. Two-dimensional NMR techniques like COSY, HSQC, HMBC, and NOESY would be essential to map the connectivity and spatial relationships between atoms, confirming the substitution pattern on the pyridine ring. Furthermore, the analysis of halogen-fluorine coupling constants would provide invaluable information regarding the relative positions of the substituents.

Similarly, single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure. This technique would allow for a detailed conformational analysis of the pyridine ring, revealing any torsional strain imposed by the bulky and electronegative substituents. It would also provide critical insights into the intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing motifs.

While data exists for structurally related compounds—such as 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, 5-bromo-2-fluoro-3-methylpyridine, and 5-bromo-2-chloro-3-fluoropyridine—this information cannot be extrapolated to accurately describe this compound. The unique combination and position of the bromo, chloro, fluoro, and methyl substituents create a distinct electronic and steric profile that would result in a unique set of spectroscopic and crystallographic data.

The absence of this specific information in the public domain prevents a detailed discussion on the advanced spectroscopic and structural characterization as outlined. The synthesis of this compound may have been performed, but its in-depth characterization has either not been conducted or has not been published in accessible literature. Therefore, a scientifically rigorous article detailing its specific NMR and X-ray diffraction characteristics cannot be produced at this time.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. For 5-Bromo-2-chloro-3-fluoro-4-methylpyridine (C₆H₄BrClFN), HRMS would provide an extremely accurate mass measurement of its molecular ion, allowing for unambiguous confirmation of its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which can be predicted and compared with experimental data for structural validation.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

Molecular Formula Isotope Combination Predicted m/z Relative Abundance (%)
C₆H₄⁷⁹Br³⁵ClFN [M]⁺ 222.9227 100.0
C₆H₄⁸¹Br³⁵ClFN [M+2]⁺ 224.9206 97.7
C₆H₄⁷⁹Br³⁷ClFN [M+2]⁺ 224.9197 32.5

Note: This table represents theoretical predictions and not experimental data.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a series of product ions would be generated. Analysis of these fragments would provide valuable insights into the compound's structure and the relative stability of its chemical bonds. Common fragmentation patterns for halogenated pyridines include the loss of halogen atoms, the methyl group, and cleavage of the pyridine (B92270) ring.

Table 2: Plausible Fragmentation Pathways in MS/MS Analysis

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Plausible Structure of Product Ion
222.9227 Loss of Br 143.9521 [C₆H₄ClFN]⁺
222.9227 Loss of Cl 187.9521 [C₆H₄BrFN]⁺

Note: This table represents hypothetical fragmentation pathways and not experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Key expected vibrational modes would include:

C-H stretching from the methyl group and the aromatic ring.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-F, C-Cl, and C-Br stretching and bending vibrations.

Ring breathing modes of the substituted pyridine.

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) (FT-IR) Predicted Wavenumber Range (cm⁻¹) (Raman)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2850 3000-2850
C=N Stretch 1600-1550 1600-1550
C=C Stretch 1500-1400 1500-1400
C-F Stretch 1250-1000 1250-1000
C-Cl Stretch 800-600 800-600

Note: This table provides expected ranges for a molecule of this type and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The positions and intensities of these absorption maxima (λmax) would be influenced by the various substituents (bromo, chloro, fluoro, and methyl groups) on the pyridine core. These substituents can act as auxochromes and chromophores, causing shifts in the absorption bands (bathochromic or hypsochromic shifts).

Table 4: Predicted Electronic Transitions

Transition Expected Wavelength Range (nm) Solvent Effects
π → π* 200-280 Sensitive to solvent polarity

Note: This table represents typical ranges for substituted pyridines and is not based on experimental data for the specific compound.

Computational and Theoretical Studies of 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic nature of molecules. researchgate.net Such studies typically involve geometry optimization, analysis of molecular orbitals, and mapping of electrostatic potentials.

Optimization of Molecular Geometry and Conformational Analysis

For a molecule like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine, DFT methods would be used to determine the most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would explore the energy landscape related to the rotation of the methyl group, although significant conformational isomers are not expected for the rigid pyridine (B92270) ring. Currently, no specific optimized geometric parameters for this compound have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital theory is crucial for understanding a molecule's reactivity. youtube.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability. For substituted pyridines, the distribution of these orbitals across the ring and its substituents dictates the sites of electrophilic and nucleophilic attack. researcher.lifeias.ac.in Without specific calculations, the precise energies and spatial distributions of the HOMO and LUMO for this compound are unknown.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. deeporigin.comlibretexts.org This information is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how a molecule will be recognized by biological targets or other reactants. researchgate.netresearchgate.net For this specific halopyridine, an ESP map would reveal the influence of the electron-withdrawing halogen atoms and the nitrogen atom on the charge distribution, but this data is not currently available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters. DFT calculations can estimate the chemical shifts for ¹H and ¹³C NMR spectroscopy, calculate the frequencies of vibrational modes for IR and Raman spectra, and predict electronic transitions for UV-Vis spectroscopy. bohrium.com Comparing these theoretical spectra with experimental data is a standard method for structure verification. nih.gov However, no such theoretical predictions for this compound have been reported in the literature.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the outputs of DFT calculations, various quantum chemical descriptors (such as hardness, softness, electronegativity, and chemical potential) can be derived. These descriptors help in quantifying the reactivity of a molecule and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. The specific values for this compound have not been calculated or published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insights into its behavior in different solvents, revealing information about solvation shells and the influence of the solvent on its conformational preferences. Such studies are essential for understanding how the molecule behaves in a realistic chemical or biological environment. To date, no MD simulation studies have been published for this compound.

Theoretical Ligand-Target Docking Studies for Scaffold Evaluation (Computational, non-human, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a target protein. For a scaffold like this compound, docking studies would be instrumental in evaluating its potential as a core structure for developing new therapeutic agents.

The process involves generating a three-dimensional structure of the pyridine derivative and docking it into the binding site of a biologically relevant protein. The scoring functions then estimate the binding affinity, with lower binding energies typically indicating a more stable protein-ligand complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, are analyzed to understand the basis of the binding. For substituted pyridines, the nature and position of the substituents (e.g., bromo, chloro, fluoro, and methyl groups) are critical in determining the binding mode and affinity. nih.gov Although specific docking studies for this compound are not detailed, the general approach allows for the in silico screening of this compound against various protein targets to identify potential biological activities.

Table 1: Representative Data from a Hypothetical Ligand-Target Docking Study

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Kinase A-8.5Lys72, Glu91, Leu173Hydrogen Bond, Hydrophobic
Protease B-7.2Asp25, Gly27, Ile50Hydrogen Bond, van der Waals
Receptor C-9.1Tyr112, Phe259, Asn192Pi-Pi Stacking, Hydrogen Bond

This table is illustrative and does not represent actual experimental data for this compound.

Reaction Mechanism Modeling via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms, which is crucial for optimizing synthetic routes and understanding chemical reactivity. For a compound like this compound, theoretical modeling can be used to study various chemical transformations it might undergo.

Transition State Search: This involves locating the geometry of the highest energy point along a reaction pathway, known as the transition state. The energy of this state is used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. Methods like Density Functional Theory (DFT) are commonly employed for these calculations. tandfonline.com

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation is performed to confirm that it indeed connects the reactants and products of the desired reaction. substack.com The IRC path traces the minimum energy pathway from the transition state down to the reactant and product energy minima, providing a detailed picture of the geometric changes that occur during the reaction. substack.com This analysis is vital for verifying a proposed reaction mechanism and can reveal intricate details of the chemical transformation. substack.com

For this compound, this type of modeling could be applied to understand its synthesis or its reactions with other molecules, such as nucleophilic aromatic substitution. The electronic and steric effects of the bromo, chloro, fluoro, and methyl substituents would significantly influence the reaction pathways and energies, which can be quantitatively assessed through these computational methods.

Table 2: Hypothetical Reaction Mechanism Data for a Substitution Reaction

Reaction StepCalculated Activation Energy (kcal/mol)Key Geometric Parameters of Transition State
Nucleophilic Attack15.2C-Nu bond length: 2.1 Å, C-Cl bond length: 2.5 Å
Leaving Group Departure5.8C-Cl bond length: 3.0 Å

This table is illustrative and does not represent actual experimental data for this compound.

Applications and Emerging Research Directions for 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine As a Chemical Entity

Role as a Synthetic Intermediate for Complex Molecular Architectures

The primary utility of halogenated heterocycles like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine lies in their capacity to serve as versatile synthons for building more elaborate molecules. researchgate.net The presence of multiple halogen atoms with differential reactivity—typically Iodine > Bromine > Chlorine—is a key feature exploited in modern organic synthesis. researchgate.net This allows for sequential, site-selective cross-coupling reactions, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

The bromo and chloro groups on the pyridine (B92270) ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.net These methods are cornerstones of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromo group at the C5 position can be selectively coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) while leaving the more stable chloro group at the C2 position untouched for a later synthetic step. This stepwise functionalization is crucial for the efficient and controlled synthesis of complex target molecules. nih.govacs.org

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameReactant PartnerBond FormedPotential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidC-CSynthesis of biaryl compounds
Heck CouplingAlkeneC-CFormation of substituted alkenes
Sonogashira CouplingTerminal AlkyneC-C (sp)Introduction of alkynyl moieties
Buchwald-Hartwig AminationAmineC-NSynthesis of arylamines
Stille CouplingOrganostannaneC-CCreation of complex carbon skeletons

Functionalized pyridines are frequently employed as foundational structures for the synthesis of more complex, often fused, heterocyclic systems. researchgate.net The strategic placement of reactive groups on the pyridine ring enables annulation reactions, where new rings are built onto the existing scaffold. For example, derivatives of this compound could be envisioned to undergo transformations where the halogen atoms are displaced by nucleophiles in intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic heteroaromatics.

Research on related pyridine derivatives has demonstrated their utility in constructing a variety of fused systems. For example, substituted pyridines serve as precursors for:

Furo[2,3-b]pyridines and Pyrido[3',2':4,5]furo[3,2-d]pyrimidines: These scaffolds are assembled starting from functionalized pyridin-2(1H)-ones. nih.gov

Pyrazolopyridines: These are synthesized via cross-coupling reactions on a pyridine core, followed by cyclization to form the fused pyrazole (B372694) ring. nih.gov

The specific substitution pattern of this compound makes it a promising candidate for developing novel ring systems through regioselective functionalization and subsequent cyclization strategies.

The pyridine ring is a ubiquitous feature in a vast number of natural products and biologically active molecules. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a "privileged structure" in medicinal chemistry. While direct non-clinical synthesis of natural product analogues using this compound is not yet documented, its potential as a precursor is significant. Synthetic chemists often design and create analogues of natural products to study structure-activity relationships or to develop compounds with improved properties. The highly substituted nature of this particular pyridine derivative would allow for the systematic introduction of various functional groups to mimic or alter the functionalities present in a natural product, facilitating such exploratory, non-clinical research.

Exploration in Materials Science Research

The unique electronic properties of the pyridine ring have led to its incorporation into a wide range of functional organic materials. nih.govnih.gov The electron-deficient nature of the pyridine nucleus, which can be further tuned by substituents, makes it an attractive component for materials with specific optical and electronic characteristics.

Polymers incorporating pyridine units in their backbone or as pendant groups are of significant interest in materials science. The di-halogenated nature of this compound makes it a suitable candidate as a monomer for step-growth polymerization reactions. For example, repeated cross-coupling reactions (e.g., Suzuki polycondensation) could be used to create conjugated polymers. Such polymers often exhibit interesting photophysical properties and are explored for use in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The fluorine substituent is particularly valuable in this context, as fluorination is a known strategy to tune the electronic energy levels (HOMO/LUMO) and improve the stability and performance of organic electronic materials.

Beyond polymers, substituted pyridines are incorporated as key building blocks in a variety of advanced organic materials. Their ability to coordinate with metal ions makes them useful in the construction of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the electronic character of the pyridine ring can be tailored through its substituents to create molecules with specific properties, such as nonlinear optical (NLO) activity or specific fluorescence characteristics. The combination of electron-withdrawing halogens and an electron-donating methyl group on the this compound ring creates a push-pull electronic system that could be advantageous in designing such functional materials.

Development as Ligands in Catalysis

Pyridine and its derivatives are among the most common and versatile ligands in coordination chemistry and homogeneous catalysis. researchgate.netunimi.it The lone pair of electrons on the nitrogen atom allows pyridine to act as a Lewis base and coordinate to a wide variety of transition metals. nih.gov The properties of the resulting metal complex, such as its stability, solubility, and catalytic activity, can be precisely controlled by modifying the substituents on the pyridine ligand. acs.orgacs.org

Electron-donating groups on the pyridine ring generally increase the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles (e.g., oxidative addition). Conversely, electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, decrease the basicity of the pyridine nitrogen. nih.gov This can lead to the formation of more stable metal complexes that are resistant to decomposition or can stabilize high-oxidation-state metal centers. Such ligands are valuable in oxidation catalysis and other demanding transformations. The steric profile created by the methyl group at the C4 position can also influence the coordination geometry around the metal center, providing another handle for tuning catalytic selectivity. Therefore, this compound represents a potentially valuable ligand scaffold for developing new, highly stable, and selective transition-metal catalysts.

Design and Synthesis of Ligands for Transition Metal-Catalyzed Processes

The this compound molecule presents two distinct reactive sites for transition metal-catalyzed cross-coupling reactions: the C-Br bond at the 5-position and the C-Cl bond at the 2-position. This duality allows for its use as a versatile scaffold in the design and synthesis of complex ligands. The differential reactivity of carbon-halogen bonds (typically C-Br > C-Cl) can be exploited to achieve selective, stepwise functionalization, a key strategy in building intricate molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. nih.govresearchgate.net Research on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates that the bromo-substituted pyridine core readily couples with various arylboronic acids in the presence of a palladium catalyst. nih.gov This suggests that this compound could be selectively coupled at the C-Br position, leaving the C-Cl bond intact for subsequent transformations. Such a strategy would allow for the sequential introduction of different aryl or alkyl groups, leading to the formation of bi- or multi-functional ligands.

The development of highly reactive palladium precatalysts has expanded the scope of cross-coupling reactions to include more challenging substrates, such as those with fluorine substituents or base-sensitive functional groups. researchgate.net This advanced catalytic technology could be instrumental in overcoming any deactivation effects from the fluorine atom at the 3-position, ensuring efficient coupling at the adjacent halogen sites.

Below is a table summarizing the potential for selective cross-coupling reactions on the this compound scaffold.

Reactive Site Relative Reactivity Potential Coupling Partner Catalytic System Resulting Structure
C5-BrHigherArylboronic AcidsPalladium(0) catalysts (e.g., Pd(PPh₃)₄)5-Aryl-2-chloro-3-fluoro-4-methylpyridine
C2-ClLowerAmines, Alcohols, ThiolsPalladium or Copper catalysts2-Substituted-5-bromo-3-fluoro-4-methylpyridine

This controlled, stepwise functionalization allows for the precise construction of ligands with tailored steric and electronic properties, which are critical for controlling the activity and selectivity of transition metal catalysts in various chemical processes.

Applications in Asymmetric Synthesis (if chiral derivatives are relevant)

The development of chiral molecules is a central theme in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. While this compound is not itself chiral, it serves as a potential precursor for the synthesis of chiral derivatives, particularly those exhibiting atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their synthesis is a significant area of asymmetric catalysis.

Recent research has shown that substituted heteroaryl azides, such as 3-azido-2-bromo-4-methylpyridine, can participate in rhodium-catalyzed atroposelective "click chemistry" reactions with alkynes. acs.orgacs.org This process efficiently generates biaxially chiral triazoles with high diastereoselectivity and enantioselectivity. acs.org The structural similarity of the starting azide (B81097) to this compound—specifically the presence of ortho-bromo and methyl substituents on the pyridine ring—suggests that the title compound could be a viable substrate for analogous transformations.

By converting the chloro or bromo group into an azide, this compound could be used to create novel, sterically hindered triazole-based terphenyl scaffolds. acs.org The resulting atropisomeric products could find applications as chiral ligands in other asymmetric reactions or as organocatalysts. acs.org

Pre-clinical In Vitro Studies and Theoretical Medicinal Chemistry Scaffold Design

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable core for designing biologically active molecules. The specific substitution pattern of this compound offers a rich platform for theoretical scaffold design and optimization in pre-clinical research.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Theoretical/Computational)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. The this compound scaffold is an excellent candidate for theoretical and computational SAR studies due to its array of substituents, each of which can be systematically modified to probe its influence on molecular properties.

The halogens (F, Cl, Br) play a crucial role in modulating a molecule's physicochemical properties.

Fluorine: Often introduced to block metabolic oxidation, increase lipophilicity, and alter pKa. Its high electronegativity can also lead to specific electrostatic interactions with biological targets.

Chlorine and Bromine: These larger halogens increase lipophilicity and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

Computational models can be used to predict how replacing these halogens or the methyl group with other functionalities would impact properties like solubility, membrane permeability, and electronic distribution (Molecular Electrostatic Potential). For instance, replacing the bromine at C5 with different aryl groups via Suzuki coupling would create a library of virtual compounds whose binding potential to a given target could be computationally screened. This in silico approach allows for the rational design of more potent and selective drug candidates before committing to laboratory synthesis.

The table below outlines the theoretical contributions of each substituent to the molecular properties relevant for SAR studies.

Substituent Position Potential Contribution to Molecular Properties Role in Scaffold Optimization
FluorineC3Increases lipophilicity, blocks metabolism, modulates pKa, alters electronic character.Fine-tuning metabolic stability and binding interactions.
ChlorineC2Increases lipophilicity, acts as a synthetic handle, potential for halogen bonding.Vector for further diversification, enhances binding affinity.
BromineC5Increases lipophilicity, primary synthetic handle for cross-coupling, strong halogen bonding potential.Key site for introducing diversity and exploring chemical space.
MethylC4Provides steric bulk, influences conformation, can be a site for metabolism.Probing steric requirements of a binding pocket.

Target Identification and Binding Affinities (Non-human, Enzymatic, Theoretical Interactions)

In the early stages of drug discovery, theoretical models are used to identify potential biological targets and predict the binding affinity of a scaffold. The this compound core can be used as a starting point for virtual screening campaigns against libraries of protein structures.

Docking simulations can predict the preferred binding mode of derivatives of this scaffold within the active site of an enzyme. For example, many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor, making it a suitable core for designing kinase inhibitors.

The various substituents provide opportunities to optimize interactions with different sub-pockets of an enzyme active site. The C5 position, functionalized via the bromo group, could be extended to reach into a hydrophobic pocket, while the fluoro and chloro groups could form specific interactions with polar or halogen-binding regions. These theoretical interaction models guide the synthesis of targeted derivatives for subsequent in vitro enzymatic assays to validate the computational predictions.

Agrochemistry Research for Scaffold Development (Theoretical Design for Activity Mechanisms, not efficacy on organisms)

Substituted pyridines are a critically important class of compounds in the agrochemical industry, forming the core of many successful herbicides, fungicides, and insecticides. nih.gov The this compound scaffold contains key structural features found in modern pesticides, making it a valuable platform for the theoretical design of new active ingredients.

The phenoxypyridine scaffold, in particular, is a well-established herbicidal pharmacophore. mdpi.com Research into compounds like 5-chloro-3-fluorophenoxypyridines has demonstrated their potential as herbicides. researchgate.net The this compound molecule provides a direct precursor to analogous structures. The C-Br bond can be substituted with a phenoxy group through nucleophilic aromatic substitution or a transition metal-catalyzed etherification, creating a direct link to this class of agrochemicals.

Computational studies can model how variations of the this compound scaffold would interact with the active site of a target enzyme, such as PPO. By systematically altering the substituents in silico, researchers can develop hypotheses about the structural requirements for potent inhibition. This theoretical approach accelerates the design-synthesis-test cycle by prioritizing compounds that are most likely to be active, guiding the development of next-generation crop protection agents. The combination of fluorine, chlorine, and bromine offers a unique opportunity to modulate the scaffold's properties to optimize its interaction with specific agrochemical targets.

Conclusion and Future Perspectives in the Research of 5 Bromo 2 Chloro 3 Fluoro 4 Methylpyridine

Summary of Current Research Contributions Pertaining to 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

Research surrounding the polysubstituted heterocyclic compound this compound has primarily established its role as a versatile intermediate in organic synthesis. The strategic placement of three different halogen atoms (bromine, chlorine, and fluorine) on the pyridine (B92270) ring, each with distinct reactivity, makes this compound a valuable building block for constructing more complex molecular architectures.

The pyridine nucleus itself is a key structural motif in a vast number of FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of molecules. nih.gov The presence of halogens further modulates these properties; fluorine, for instance, can improve metabolic stability and binding affinity. nih.govmdpi.com

While specific, dedicated studies on this compound are not extensively detailed in current literature, its utility can be inferred from research on analogous polysubstituted pyridines. These related compounds are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. uzh.chmdpi.com The bromo- and chloro-substituents serve as reactive handles for these transformations, allowing for the sequential and controlled addition of various functional groups. This positions this compound as a precursor for generating libraries of novel pyridine derivatives for screening in drug discovery and agrochemical development. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

The primary challenge in the utilization of this compound lies in achieving regioselective functionalization. The differential reactivity of the carbon-halogen bonds presents both an opportunity and a methodological hurdle. While palladium-catalyzed reactions typically favor oxidative addition to the C-Br bond over the C-Cl bond, developing reaction conditions with absolute selectivity remains a significant challenge. The C-F bond is generally the most inert under these conditions.

Unexplored Research Avenues:

Orthogonal Catalysis: Development of catalytic systems that can selectively activate one halogen in the presence of the others is a major unexplored avenue. This could involve exploring catalysts based on metals other than palladium (e.g., nickel, copper) or employing different ligand sets to tune the catalyst's reactivity and selectivity.

Photoredox and Electrochemical Methods: The application of visible light photoredox catalysis or electrochemical synthesis for the functionalization of this scaffold is a nascent area. These methods operate under mild conditions and could offer unique reactivity patterns and selectivities that are complementary to traditional transition-metal catalysis.

Late-Stage Functionalization: Investigating the direct C-H functionalization of the single available C-H bond on the pyridine ring, after the halogen sites have been modified, could provide an alternative route to complex derivatives.

Enzymatic Catalysis: The use of biocatalysts to achieve selective dehalogenation or functionalization could provide a green and highly specific synthetic route, though this remains largely unexplored for such heavily substituted pyridines.

Methodological Challenges:

Synthesis of the Starting Material: The multi-step synthesis of polysubstituted pyridines like this compound can be complex and low-yielding, posing a barrier to its widespread use. nih.gov

Competitive Reactivity: Overcoming the competitive reaction at the different halogen sites requires precise control of reaction parameters (catalyst, ligand, base, temperature), which can be difficult to optimize.

Steric Hindrance: The dense substitution pattern on the pyridine ring may create steric hindrance, potentially lowering the efficiency of subsequent chemical transformations.

Table 1: Relative Reactivity of Halogen Sites in this compound

Halogen Position Bond Type Typical Reactivity in Pd-Catalyzed Cross-Coupling Methodological Challenge
5 C-Br Highest Achieving selectivity over the C-Cl bond.
2 C-Cl Intermediate Requires more forcing conditions than C-Br, risking side reactions.

Outlook for Advanced Functionalization and Application Development of this compound

The future for this compound is promising, with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. The key lies in the development of robust and selective methods for its derivatization.

Advanced Functionalization:

The development of sequential, site-selective cross-coupling reactions is the most critical future direction. A hypothetical synthetic pathway could involve:

A Suzuki or Sonogashira coupling at the C-5 (bromo) position under mild conditions.

A subsequent Buchwald-Hartwig amination or cyanation at the C-2 (chloro) position using a different catalytic system or more forcing conditions.

The fluorine and methyl groups remain to modulate the electronic and physical properties of the final molecule.

This step-wise approach would allow for the creation of highly complex and diverse molecular scaffolds from a single starting material. The application of flow chemistry could enable better control over reaction conditions, potentially improving selectivity and yield in these sequential transformations.

Application Development:

Medicinal Chemistry: The resulting polysubstituted pyridine derivatives are prime candidates for drug discovery programs. researchgate.net The pyridine core is a well-established pharmacophore, and the diverse functionalities that can be introduced could be targeted toward a range of biological targets, including kinases, G protein-coupled receptors, and enzymes. nih.govfrontiersin.org

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain a substituted pyridine ring. nih.gov The functionalization of this compound could lead to the discovery of new crop protection agents with novel modes of action.

Materials Science: Pyridine-based ligands are important in coordination chemistry and the development of functional materials. The derivatives of this compound could be explored as ligands for creating novel metal-organic frameworks (MOFs), catalysts, or organic light-emitting diode (OLED) materials.

Table 2: Potential Functionalization Reactions and Their Applications

Reaction Type Position Targeted Moiety Introduced Potential Application Area
Suzuki-Miyaura Coupling C5 (Br), then C2 (Cl) Aryl, Heteroaryl Medicinal Chemistry, Materials Science
Sonogashira Coupling C5 (Br), then C2 (Cl) Alkynyl Medicinal Chemistry, Organic Electronics
Buchwald-Hartwig Amination C2 (Cl) Amino, Amido Medicinal Chemistry, Agrochemicals
Cyanation C2 (Cl) Cyano Synthetic Intermediate, Agrochemicals

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